[4-(Pyridin-4-yl)oxan-4-yl]methanamine
Description
Defining the Core Structural Elements: Pyridine (B92270), Oxane, and Methanamine Moieties
The chemical architecture of [4-(Pyridin-4-yl)oxan-4-yl]methanamine is characterized by the convergence of three key structural units at a single quaternary carbon center, creating a spiro-like arrangement. These components are a pyridine ring, an oxane ring, and a methanamine group. evitachem.com
Pyridine Moiety: The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. rsc.org It is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in FDA-approved drugs and natural products like vitamins and alkaloids. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule. researchgate.net The inclusion of a pyridine ring in a drug candidate can significantly enhance its biochemical potency, improve metabolic stability, increase cellular permeability, and resolve issues with protein binding. nih.govnih.gov It is a fundamental component in more than 7,000 existing drug molecules of medicinal importance. rsc.org
Oxane Moiety: The oxane, or tetrahydropyran (B127337), ring is a saturated six-membered heterocycle containing one oxygen atom. nih.gov Unlike aromatic rings, its flexible, chair-like conformation provides a three-dimensional scaffold. This structural feature is increasingly utilized by medicinal chemists to move away from flat, two-dimensional molecules. The oxane ring can improve physicochemical properties such as solubility and metabolic stability. The oxygen atom can serve as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets. Oxacycles like pyran and tetrahydrofuran (B95107) are widely represented structural motifs in approved drugs. nih.gov
Methanamine Moiety: The methanamine group consists of a primary amine (-NH2) attached to a methyl group (-CH2-). wikipedia.org This functional group is a derivative of ammonia (B1221849) and is a key building block in organic chemistry. wikipedia.org The primary amine is a strong hydrogen bond donor and a nucleophile, making it a critical site for forming interactions with biological targets such as enzymes and receptors. evitachem.com It also provides a reactive handle for further chemical modification, allowing this compound to be used as a building block for creating larger, more complex molecules. biosynth.com
| Moiety | Chemical Class | Key Features in Drug Design |
| Pyridine | Aromatic Heterocycle | Enhances potency, metabolic stability, and permeability; acts as H-bond acceptor. nih.govnih.gov |
| Oxane | Saturated Heterocycle | Provides a 3D scaffold; can improve solubility and metabolic profile; acts as H-bond acceptor. nih.gov |
| Methanamine | Primary Amine | Acts as H-bond donor and nucleophile; provides a site for further synthesis. evitachem.combiosynth.com |
Academic Significance of Polyfunctionalized Heterocycles in Contemporary Chemical Research
Polyfunctionalized heterocycles are compounds that incorporate multiple heterocyclic rings and/or various functional groups. Their significance in modern chemical research, particularly in drug discovery, is immense. nih.gov The presence of multiple functional groups allows for a multi-pronged interaction with biological targets, potentially leading to higher affinity and selectivity. nih.gov
The strategic design of such molecules is a cornerstone of medicinal chemistry. rsc.org By combining different moieties, chemists can modulate a compound's properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This fine-tuning is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug. Heterocyclic compounds form the basis of a vast array of pharmaceuticals, including anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.gov Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have enabled chemists to access a wide variety of functionalized heterocycles, further expanding the available drug-like chemical space. nih.govrsc.org
Overview of Research Paradigms and Challenges Associated with this compound Derivatives
Research involving this compound and its derivatives primarily falls within the paradigm of scaffold-based drug design and the creation of chemical libraries for high-throughput screening.
Research Paradigms:
Building Block for Synthesis: The compound is utilized as a versatile building block or intermediate. evitachem.com Its distinct functional groups—the basic pyridine nitrogen, the hydrogen-bonding oxane oxygen, and the reactive primary amine—can be selectively modified to generate a library of derivatives.
Scaffold for Bioactive Agents: The core structure serves as a three-dimensional scaffold to which various substituents can be attached. This approach is common in the development of kinase inhibitors, where a central scaffold correctly orients functional groups to interact with the ATP-binding site of the enzyme. For instance, related pyridyl-methanone derivatives have been explored as scaffolds for protein kinase inhibition. researchgate.net
Fragment-Based Drug Discovery: The individual moieties (pyridine, oxane) can be considered valuable fragments that, when combined in this specific orientation, can lead to compounds with novel biological activities.
Research Challenges:
Synthetic Complexity: The synthesis of molecules with a quaternary carbon center, especially one connecting two different ring systems, can be challenging. Achieving this requires precise control over reaction conditions to avoid side products and ensure good yields. One common synthetic approach may involve the reaction of pyridine-4-carbaldehyde with tetrahydropyran-4-ylmethanamine using a reducing agent. evitachem.com
Stereochemistry: Although the parent molecule is achiral, derivatization of the oxane or methanamine groups could introduce chiral centers. Controlling the stereochemistry during synthesis is a significant challenge that must be addressed, as different stereoisomers can have vastly different biological activities.
Optimization of Properties: While the combination of pyridine, oxane, and methanamine provides a promising starting point, optimizing the properties of derivatives for a specific biological target is a complex, iterative process. It involves balancing potency, selectivity, and pharmacokinetic properties, which often have conflicting structural requirements.
| Research Aspect | Description |
| Paradigm: Building Block | Used as a starting material for creating more complex molecules for pharmaceutical applications. evitachem.com |
| Paradigm: 3D Scaffold | The rigid, three-dimensional structure is used to orient functional groups for specific biological target interactions. |
| Challenge: Synthesis | The construction of the central quaternary carbon connecting two rings requires specialized synthetic methods. evitachem.com |
| Challenge: Optimization | Balancing the multiple parameters (potency, selectivity, ADME) of derivatives is a major hurdle in the drug development process. nih.gov |
Properties
IUPAC Name |
(4-pyridin-4-yloxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDJMLBQMPCOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Explorations of Chemical Reactivity and Transformative Chemistry of 4 Pyridin 4 Yl Oxan 4 Yl Methanamine
Reactivity Profiles of the Primary Amine Group
The primary amine group in [4-(Pyridin-4-yl)oxan-4-yl]methanamine is a key site for nucleophilic reactions, enabling a wide range of chemical transformations for the synthesis of diverse derivatives.
Nucleophilic Reactivity with Various Electrophiles
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a variety of electrophilic reagents. These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common electrophiles that react with primary amines include alkyl halides, acyl halides, and sulfonyl chlorides.
The general reactivity follows the principles of nucleophilic substitution, where the amine attacks the electrophilic center, leading to the displacement of a leaving group. The steric hindrance around the primary amine, which is attached to a quaternary carbon of the oxane ring, may influence the reaction rates but generally does not prevent the reaction from occurring.
Table 1: Illustrative Nucleophilic Substitution Reactions with this compound
| Electrophile | Product Class | General Reaction Conditions |
|---|---|---|
| Alkyl Halide (R-X) | Secondary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |
| Acyl Chloride (RCOCl) | Amide | Base (e.g., Triethylamine), Aprotic solvent (e.g., CH₂Cl₂) |
Condensation Reactions Leading to Imine and Amide Derivatives
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine.
Furthermore, the primary amine of this compound can react with carboxylic acids and their derivatives (e.g., esters, acid anhydrides) to form amides. Amide formation from carboxylic acids often requires the use of a coupling agent to activate the carboxylic acid.
Table 2: Examples of Condensation Reactions
| Reactant | Product Type | Catalyst/Reagent |
|---|---|---|
| Aldehyde (RCHO) | Imine | Mild acid (e.g., Acetic acid) |
| Ketone (RCOR') | Imine | Mild acid (e.g., Acetic acid) |
Note: This table illustrates expected condensation reactions. Specific yields and conditions would require experimental validation.
Formation of Complex Amine Derivatives and Conjugates
The nucleophilic nature of the primary amine allows for its use as a handle in the synthesis of more complex molecules and bioconjugates. For instance, it can be used in reductive amination reactions, where it first forms an imine with a carbonyl compound, which is then reduced in situ to a more stable secondary amine. This method is widely used in the synthesis of complex amine derivatives.
Moreover, the primary amine can serve as an attachment point for conjugation to biomolecules, such as proteins or peptides, or to synthetic polymers. This is often achieved through the formation of stable amide or thiourea (B124793) linkages, enabling the development of targeted drug delivery systems or functional materials.
Chemical Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both oxidation/reduction and substitution reactions.
Oxidation and Reduction Pathways of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can be subsequently deoxygenated to regenerate the pyridine ring, making it a useful protecting or activating group. researchgate.net
Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation with catalysts like platinum or palladium, or by using dissolving metal reductions. The specific conditions required would depend on the desired level of reduction and the presence of other functional groups in the molecule.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. acs.org When such reactions do occur, they typically require harsh conditions and the substitution is directed to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org The presence of the bulky, electron-donating (by induction) alkyl substituent at the 4-position may have a minor influence on the regioselectivity. A more effective way to achieve substitution at the 4-position is through the N-oxide, which activates the 4-position towards electrophilic attack. quimicaorganica.org
On the other hand, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions, provided a good leaving group is present at these positions. stackexchange.comquimicaorganica.org While the parent molecule does not have a leaving group on the pyridine ring, derivatives could be synthesized to undergo such reactions. The intermediate in a nucleophilic aromatic substitution is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com
Table 3: Summary of Aromatic Substitution on the Pyridine Ring
| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Low | 3, 5 | Electron-withdrawing nature of nitrogen. N-oxidation can activate the 4-position. |
Note: This table summarizes the general reactivity patterns of the pyridine ring.
Reactivity of the Oxane Ring
The reactivity of the oxane (tetrahydropyran) ring in this compound is largely influenced by its inherent stability as a saturated six-membered heterocycle and the electronic and steric effects of the geminal substituents at the C4 position.
Ring Stability and Potential for Ring-Opening Reactions
The oxane ring is generally a stable entity due to minimal angle and torsional strain, similar to cyclohexane (B81311). The presence of two substituents at the C4 position, a pyridin-4-yl group and a methanamine group, creates a spiro-like quaternary center which further enhances the stability of the ring by providing a steric shield against external reagents.
However, under forcing conditions, ring-opening reactions can be envisaged. Acid-catalyzed ring opening, a common reaction for cyclic ethers, would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of such an attack would be influenced by the electronic nature of the substituents. Given the electron-withdrawing nature of the pyridine ring, nucleophilic attack at the C2 or C6 positions might be facilitated, although this would still require harsh conditions.
Table 1: Predicted Outcomes of Potential Ring-Opening Reactions
| Reagent/Condition | Probable Intermediate | Expected Product Type | Plausibility |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Oxonium ion | Dihalogenated or hydroxy-halogenated acyclic compound | Low to Moderate |
| Lewis Acids (e.g., BBr₃) | Lewis acid-ether complex | Bromo-substituted acyclic ether | Moderate |
It is important to note that these are predicted reactivities, and the high stability of the 4,4-disubstituted oxane ring would likely require more drastic conditions than for simpler tetrahydropyrans.
Substituent Effects on Oxane Ring Conformation and Reactivity
The 4,4-disubstitution pattern locks the oxane ring into a relatively rigid chair conformation. To minimize steric strain, the bulkier pyridin-4-yl group would preferentially occupy an equatorial position. The aminomethyl group would consequently be in an axial position. This conformational preference has significant implications for the molecule's reactivity.
The axial orientation of the aminomethyl group could influence its reactivity and its ability to participate in intramolecular reactions. For instance, the nitrogen atom of the amine could potentially interact with the ring oxygen under certain conditions, although the geometric constraints make this unlikely.
The electron-withdrawing nature of the pyridin-4-yl substituent is expected to have a modest electronic effect on the oxane ring, primarily through inductive effects. This could slightly influence the basicity of the ring oxygen and the acidity of the adjacent methylene (B1212753) protons.
Catalyst-Mediated Transformations and Functional Group Interconversions
The primary amine and the pyridine ring are the most likely sites for catalyst-mediated transformations and functional group interconversions.
The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical modifications. For instance, it can undergo N-alkylation, N-acylation, and sulfonylation to introduce various functionalities. More advanced catalyst-mediated reactions could include C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to form secondary or tertiary amines.
The pyridine ring can act as a ligand for transition metal catalysts, potentially directing reactions to other parts of the molecule. The nitrogen atom of the pyridine ring can also be quaternized or oxidized to the corresponding N-oxide, which would significantly alter the electronic properties and reactivity of the molecule.
Table 2: Potential Catalyst-Mediated Transformations
| Reaction Type | Reagent/Catalyst | Target Functional Group | Expected Product |
|---|---|---|---|
| N-Arylation | Aryl halide, Pd catalyst, base | Primary Amine | N-Aryl secondary amine |
| N-Alkylation | Alkyl halide, base | Primary Amine | N-Alkyl secondary amine |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Primary Amine | N-Alkyl secondary amine |
These potential transformations highlight the utility of this compound as a scaffold in medicinal chemistry and materials science, allowing for the introduction of diverse substituents to fine-tune its properties. Further experimental studies are required to validate these predicted reactivities and explore the full synthetic potential of this compound.
Advanced Computational and Theoretical Characterization of 4 Pyridin 4 Yl Oxan 4 Yl Methanamine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as [4-(Pyridin-4-yl)oxan-4-yl]methanamine, and a biological target, typically a protein or nucleic acid.
To understand the therapeutic potential of this compound, molecular docking simulations would be performed against various biological macromolecules implicated in disease pathways. The structural features of the compound, namely the pyridine (B92270) ring, the oxane ring, and the methanamine group, are critical for these interactions. The nitrogen atom in the pyridine ring and the primary amine can act as hydrogen bond acceptors and donors, respectively, while the oxane ring provides a specific three-dimensional conformation.
For instance, docking studies could explore the binding of this compound to the active site of kinases, a common class of drug targets. The simulations would reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. The resulting binding poses would elucidate the most stable and energetically favorable conformations of the compound within the target's binding pocket. This information is fundamental to understanding its potential mechanism of action at a molecular level.
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Computational tools can predict the specificity of this compound for a particular biological target over others. By performing docking studies against a panel of related proteins, it is possible to assess the compound's selectivity.
A high degree of specificity is a desirable trait for a drug candidate as it minimizes off-target effects. The prediction of molecular recognition involves analyzing the complementarity of the ligand's shape and chemical properties with the target's binding site. A high binding affinity, calculated from the docking score, for one target compared to others would suggest a high degree of specificity. These predictions can guide further experimental validation and optimization of the compound to enhance its selectivity.
Structure-Activity Relationship (SAR) Elucidation through Computational Descriptors
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By correlating a molecule's structural features with its biological activity, researchers can design more potent and selective analogs. Computational descriptors play a pivotal role in modern SAR analysis.
Software programs like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectrum of a molecule based on its 2D structure. By inputting the structure of this compound into such a program, a wide range of potential pharmacological effects, mechanisms of action, and even potential toxicities can be predicted.
The output from a PASS analysis is typically a list of potential activities with a corresponding probability score. For this compound, this could reveal potential applications as an enzyme inhibitor, a receptor agonist or antagonist, or other therapeutic activities. This in silico screening allows for the prioritization of compounds for further experimental testing and can uncover novel therapeutic uses for existing molecules.
A hypothetical PASS prediction might look like the following table, where 'Pa' is the probability of being active and 'Pi' is the probability of being inactive.
| Predicted Biological Activity | Pa | Pi |
| Kinase Inhibitor | 0.650 | 0.025 |
| GPCR Ligand | 0.520 | 0.080 |
| Antiviral Agent | 0.480 | 0.150 |
| CYP450 Inhibitor | 0.450 | 0.120 |
This table is for illustrative purposes only as specific PASS data for this compound is not available.
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be correlated with experimental activities to build predictive SAR models. Key descriptors for a compound like this compound would include:
Molecular Weight: The mass of the molecule. For this compound, the molecular formula is C₁₁H₁₆N₂O, giving it a molecular weight of 192.26 g/mol .
cLogD (calculated Logarithm of the Distribution Coefficient): This descriptor predicts the lipophilicity of a compound at a specific pH. It is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
TPSA (Topological Polar Surface Area): This value is calculated from the surface areas of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
By analyzing these descriptors for a series of related compounds and their measured biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the drug design process.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 192.26 g/mol | Influences absorption and distribution; often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). |
| cLogD | N/A | Predicts lipophilicity and affects ADME properties. |
| TPSA | N/A | Correlates with cell permeability and oral bioavailability. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics.
For this compound, DFT calculations could be used to:
Determine the optimized 3D geometry: This provides the most stable conformation of the molecule.
Calculate the distribution of electron density: This helps to identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.
Predict the energies of the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
Generate an electrostatic potential map: This map visually represents the charge distribution on the molecule's surface, highlighting regions that are likely to engage in electrostatic interactions.
These quantum chemical insights are invaluable for understanding the intrinsic properties of this compound and for rationalizing its interactions with biological targets.
Analysis of Frontier Molecular Orbitals and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's nucleophilic and electrophilic nature, respectively. youtube.com For this compound, the HOMO is anticipated to be localized primarily on the aminomethyl group and the pyridine ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP is predicted to show a negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group, signifying these as regions prone to electrophilic and hydrogen-bonding interactions. In contrast, the hydrogen atoms of the aminomethyl group and the protons on the pyridine ring would exhibit a positive potential, making them favorable sites for nucleophilic interactions. The MEP surface is a valuable tool for understanding noncovalent interactions and predicting how the molecule will interact with other molecules.
A hypothetical representation of the FMOs and MEP for a related 4-substituted pyridine is presented in the table below, illustrating the expected electronic characteristics.
| Computational Parameter | Predicted Characteristics for this compound |
| HOMO | Localized on the pyridine nitrogen and the aminomethyl group. |
| LUMO | Distributed across the pyridine ring. |
| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. |
| Negative MEP | Concentrated around the pyridine and amine nitrogen atoms. |
| Positive MEP | Located on the hydrogen atoms of the aminomethyl group and pyridine ring. |
Prediction of Acid-Base Properties (pKa calculations for related structures)
The acid-base properties of this compound are crucial for its behavior in physiological environments. The molecule possesses two basic centers: the pyridine nitrogen and the primary amine. Computational methods, such as those based on Density Functional Theory (DFT), can be employed to predict the pKa values of these functional groups. bas.bgresearchgate.net Studies on similar pyridine derivatives have shown that computational approaches can provide pKa values that are in good agreement with experimental data. nih.govacs.org
The pKa of the pyridinium (B92312) ion (the protonated form of the pyridine ring) is influenced by the electronic nature of the substituent at the 4-position. The oxan-4-yl)methanamine group is expected to be an electron-donating group, which would increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of the aminomethyl group will be similar to that of other primary alkylamines.
The table below shows a comparison of computationally predicted pKa values for pyridine and a hypothetical substituted pyridine, illustrating the expected trend for this compound.
| Compound | Functional Group | Predicted pKa (Water) |
| Pyridine | Pyridine Nitrogen | ~5.2 |
| 4-Alkylpyridine | Pyridine Nitrogen | ~6.0 |
| This compound | Pyridine Nitrogen | Expected to be slightly higher than pyridine |
| This compound | Aminomethyl Group | Expected to be in the range of 9-10 |
Evaluation of Hydrogen Bond Potentials
The ability of this compound to form hydrogen bonds is a key determinant of its solubility and interaction with biological targets. The molecule has both hydrogen bond donors (the N-H groups of the primary amine) and hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atom of the oxane ring). libretexts.org
Computational methods can be used to evaluate the strength of these potential hydrogen bonds. The hydrogen bond donor and acceptor strengths can be quantified using various descriptors. For instance, the hydrogen bond donor capacity of the aminomethyl group and the acceptor strength of the pyridine nitrogen and oxane oxygen can be estimated. Primary amines are known to be effective hydrogen bond donors. rsc.org The pyridine nitrogen is also a strong hydrogen bond acceptor. digitellinc.com The ether oxygen in the oxane ring, while a weaker acceptor than the pyridine nitrogen, can still participate in hydrogen bonding.
The following table summarizes the potential hydrogen bonding sites and their characteristics.
| Functional Group | Role in Hydrogen Bonding | Predicted Strength |
| Aminomethyl (N-H) | Donor | Strong |
| Pyridine Nitrogen | Acceptor | Strong |
| Oxane Oxygen | Acceptor | Moderate |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid, and it can adopt various conformations due to the flexibility of the oxane ring and the rotation around the single bonds. Conformational analysis is essential to identify the low-energy conformations that the molecule is likely to adopt. documentsdelivered.comdocumentsdelivered.com The oxane ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can be in either axial or equatorial positions. For the 4-substituted oxane ring in this molecule, the bulky pyridin-4-yl and aminomethyl groups are expected to favor the equatorial position to reduce steric hindrance. nih.govresearchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. nih.gov MD simulations can explore the different conformations of the molecule over time and can also be used to study its interactions with solvent molecules or a biological target. rsc.org Such simulations can reveal the preferred orientations of the pyridine and aminomethyl groups and the flexibility of the entire molecule.
| Structural Feature | Predicted Conformational Preference |
| Oxane Ring | Predominantly chair conformation. |
| 4-Pyridin-4-yl Group | Prefers the equatorial position. |
| 4-Aminomethyl Group | Prefers the equatorial position. |
In Silico Screening and Virtual Library Design for this compound Analogues
The scaffold of this compound can serve as a starting point for the design of new molecules with potentially improved properties. In silico screening and virtual library design are powerful computational techniques used to explore the chemical space around a lead compound. nih.govnih.gov
Virtual libraries of analogues can be generated by systematically modifying different parts of the this compound structure. For example, different substituents can be introduced on the pyridine ring, the aminomethyl group can be modified, or the oxane ring can be replaced with other heterocyclic systems. researchgate.netdrzinph.com These virtual libraries can then be screened in silico for desired properties such as improved binding affinity to a specific target, better pharmacokinetic profiles, or reduced toxicity. nih.govresearchgate.net This computational approach allows for the rapid exploration of a large number of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
| Modification Strategy | Example of Analogue |
| Substitution on Pyridine Ring | Introduction of a halogen or a methyl group. |
| Modification of Aminomethyl Group | N-alkylation or conversion to an amide. |
| Replacement of Oxane Ring | Substitution with a piperidine (B6355638) or cyclohexane (B81311) ring. |
Supramolecular Interactions and Assembly of 4 Pyridin 4 Yl Oxan 4 Yl Methanamine Derivatives
Characterization of Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in defining the supramolecular architecture of compounds containing amine and pyridine (B92270) functionalities. In derivatives of [4-(Pyridin-4-yl)oxan-4-yl]methanamine, the primary amine (-NH₂) group and the nitrogen atom of the pyridine ring are excellent hydrogen bond donors and acceptors, respectively.
In related structures, such as pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, extensive hydrogen-bonding networks are observed. nih.govresearchgate.net These networks often involve classical N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, which can create intricate three-dimensional structures. nih.govresearchgate.net For instance, water molecules can act as bridges, accepting hydrogen bonds from protonated amino groups and donating to the pyridine nitrogen, resulting in the formation of hydrogen-bonded chains. nih.gov The remaining hydrogen bond donor sites on the aminium group can form bifurcated N—H⋯O bonds with counter-ions, further extending the network. nih.gov
The geometry of these hydrogen bonds is characteristic of strong interactions. nih.gov Minor modifications to the chemical structure of pyridine derivatives, such as the position of the nitrogen atom or the length of side chains, can significantly influence the intermolecular O–H⋯N hydrogen bonds and lead to different co-adsorption structures. rsc.org
Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives
| Donor | Acceptor | Type of Hydrogen Bond |
| -NH₂ (amine) | N (pyridine) | Intermolecular N–H⋯N |
| -NH₂ (amine) | O (oxane) | Intermolecular/Intramolecular N–H⋯O |
| -NH₂ (amine) | Solvent (e.g., H₂O) | N–H⋯O |
| Solvent (e.g., H₂O) | N (pyridine) | O–H⋯N |
| Solvent (e.g., H₂O) | O (oxane) | O–H⋯O |
Aromatic Stacking Interactions (e.g., C–H⋯π and π–π interactions involving the pyridine ring)
The pyridine ring in this compound derivatives is capable of participating in aromatic stacking interactions, which are crucial for the stabilization of supramolecular assemblies. These interactions can be broadly categorized as π–π stacking and C–H⋯π interactions.
π–π Interactions: These interactions occur between the electron-rich π-systems of adjacent pyridine rings. The geometry of these interactions can vary, including parallel-sandwich, antiparallel-sandwich, parallel-displaced, and antiparallel-displaced arrangements. researchgate.net Studies on pyridine dimers have shown that antiparallel-displaced geometry is often the most stable. researchgate.net The interplanar separation in such stacked systems typically ranges from 3.3 to 3.6 Å. researchgate.net The presence of π–π interactions has been identified in the crystal structures of various pyridine-containing compounds. researchgate.netnih.gov
C–H⋯π Interactions: These are weaker interactions where a C–H bond acts as a weak acid and interacts with the electron-rich face of the pyridine ring. mdpi.comnih.gov The strength of C–H⋯π interactions is generally less than 1 kcal·mol⁻¹, significantly weaker than conventional hydrogen bonds. mdpi.com These interactions are primarily driven by dispersion forces rather than electrostatics. mdpi.com In glycan recognition, for example, CH-π interactions between carbohydrates and aromatic residues are a crucial source of binding energy. nih.gov
Table 2: Parameters of Aromatic Interactions in Pyridine Systems
| Interaction Type | Typical Distance | Estimated Energy | Geometry |
| π–π Stacking | 3.3–3.6 Å (interplanar) | 1.5–4.0 kcal/mol | Parallel-displaced, Antiparallel-displaced |
| C–H⋯π | ~2.5–3.0 Å (H to ring centroid) | < 1.0 kcal/mol | Variable |
Intermolecular Forces and Cooperative Binding Phenomena
Cooperative binding is a phenomenon where the binding of one ligand to a receptor influences the binding of subsequent ligands. In the context of self-assembly, cooperativity means that the formation of an initial non-covalent bond facilitates the formation of subsequent interactions, leading to a more stable final assembly. For instance, the formation of a strong hydrogen bond might pre-organize the molecules in a way that promotes favorable π–π stacking interactions. This synergy between different non-covalent forces is essential for the formation of well-defined and stable supramolecular structures.
Self-Assembly Processes in Crystalline and Solution Phases
The ability of this compound derivatives to form directed non-covalent bonds drives their self-assembly into larger, ordered structures.
In the crystalline phase, the combination of hydrogen bonding and aromatic stacking interactions directs the packing of molecules into a specific crystal lattice. The resulting solid-state architecture is a direct consequence of the energetic optimization of all intermolecular forces. The formation of intricate three-dimensional networks through hydrogen bonding is a common feature in the crystal structures of related compounds. nih.govresearchgate.net
In the solution phase, the self-assembly process is influenced by the solvent and the concentration of the solute. In polar, protic solvents, competition from solvent molecules can disrupt intermolecular hydrogen bonds. However, in less polar solvents, these interactions become more significant. The self-assembly of pyridine-containing ligands with metal ions in solution can lead to the formation of discrete metallosupramolecular architectures or coordination polymers. nih.gov While this compound itself is not typically used as a ligand for metal coordination in this manner, the principles of self-assembly driven by specific interactions are transferable.
Impact of Supramolecular Interactions on Molecular Recognition and Engineered Systems
The specific and directional nature of the supramolecular interactions involving this compound derivatives makes them promising candidates for applications in molecular recognition and the design of engineered systems.
Molecular Recognition: The well-defined arrangement of hydrogen bond donors and acceptors, along with the aromatic surface of the pyridine ring, can create specific binding pockets for complementary guest molecules. The recognition process relies on the principle of molecular complementarity, where the host and guest have matching shapes, sizes, and chemical functionalities. The cooperative nature of multiple non-covalent interactions can lead to high affinity and selectivity in guest binding.
Engineered Systems: By understanding and controlling the self-assembly of these molecules, it is possible to engineer materials with desired properties. For example, the formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding and π–π stacking could be utilized in the development of functional materials. The ability to form predictable supramolecular structures is a cornerstone of crystal engineering and the bottom-up fabrication of nanoscale devices. The self-assembly of similar pyridine-containing molecules has been explored for the creation of coordination polymers with unique topologies and potential applications in areas such as catalysis and materials science. nih.govresearchgate.net
Research Trajectories and Academic Utility of 4 Pyridin 4 Yl Oxan 4 Yl Methanamine and Its Scaffolds
Role as Versatile Heterocyclic Building Blocks in Complex Molecule Synthesis
The [4-(Pyridin-4-yl)oxan-4-yl]methanamine scaffold is a valuable heterocyclic building block in the synthesis of more complex molecules. The pyridine (B92270) ring, a common motif in FDA-approved drugs, enhances aqueous solubility and metabolic stability while providing a key site for hydrogen bonding. nih.gov The primary amine group is a nucleophilic center that can readily participate in a variety of chemical transformations, such as amide bond formation, alkylation, and reductive amination, making it a versatile handle for introducing further molecular complexity. evitachem.combiosynth.com
The synthesis of molecules incorporating this scaffold often involves multi-step sequences. For instance, derivatives can be prepared through the reaction of pyridine-4-carbaldehyde with tetrahydropyran-4-ylmethanamine, typically employing a reducing agent like sodium borohydride. evitachem.com The strategic placement of the pyridine nitrogen and the aminomethyl group allows for the construction of diverse molecular architectures. This versatility has led to its use in the synthesis of specialty chemicals and as a foundational structure for creating libraries of compounds for biological screening. evitachem.comnih.gov
Design and Synthesis of Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are essential tools for dissecting complex biochemical pathways. The this compound structure can be incorporated into such probes to investigate biological systems. The amine functionality allows for the attachment of reporter groups, such as fluorescent tags or biotin, which enable the visualization and tracking of the probe within a cellular environment. mdpi.com
The synthesis of these probes involves conjugating the amine group with a linker attached to the desired reporter molecule. This process often utilizes standard coupling chemistries, such as the formation of amides. mdpi.com By designing probes that mimic the structure of bioactive molecules, researchers can study drug-target interactions and elucidate the mechanisms of action of therapeutic agents. The pyridine and oxane rings can provide the necessary structural elements for binding to a specific biological target, while the attached reporter group facilitates detection and analysis. The development of such probes is crucial for understanding disease states at a molecular level and for the discovery of new therapeutic targets. nih.gov
Scaffold Design in the Search for Molecular Modulators
The unique three-dimensional arrangement of the pyridine, oxane, and aminomethyl groups in this compound makes it an attractive scaffold for the design of molecular modulators that can interact with specific biological targets.
Protein kinases are a major class of drug targets, particularly in oncology. nih.govresearchgate.net The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. youtube.com The this compound scaffold can be strategically employed in the design of novel kinase inhibitors. The pyridine nitrogen can engage with the kinase hinge, while the rest of the molecule can be modified to achieve potency and selectivity by extending into other pockets of the ATP-binding site. nih.govresearchgate.net
The design of such inhibitors often involves computational modeling and structure-based drug design to optimize the interactions between the ligand and the target kinase. nih.govyoutube.com The oxane ring can provide a rigid core that properly orients the pyridine and other substituents for optimal binding. The amine group serves as a convenient point for chemical modification to explore the surrounding chemical space within the kinase active site, potentially leading to the discovery of highly potent and selective inhibitors. nih.gov
| Scaffold Type | Target Kinase Family | Key Structural Feature | Reference |
|---|---|---|---|
| Aminopyrazole | p21-Activated Kinases (PAKs) | Targets the ribose pocket for potency and selectivity. | nih.gov |
| Pyridylpyrimidinylaminophenyl | c-Src Kinase | Key pharmacophore of Imatinib. | researchgate.netnih.gov |
| 4-Aryl-thiazole-2-amines | Rho-kinase (ROCK) | Pyridine substitution at the 4-position generally enhances potency. | nih.gov |
| Pyrido[3,4-g]quinazoline | Various Protein Kinases | Planar tricyclic system is important for inhibitory potency. | researchgate.net |
Structure-guided design is a powerful strategy for developing potent and selective drugs. By obtaining the crystal structure of a target protein in complex with a ligand, researchers can visualize the key interactions and rationally design modifications to improve binding affinity and specificity. nih.govnih.gov The this compound scaffold is amenable to this approach.
For instance, if the pyridine ring is anchored in a binding pocket, the oxane and aminomethyl groups can be modified to introduce substituents that form favorable interactions with nearby amino acid residues. This could involve adding groups that form hydrogen bonds, salt bridges, or hydrophobic interactions. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by structural information, can lead to the development of highly optimized molecular modulators with desired pharmacological properties. nih.gov
Amine-functionalized heterocycles are prevalent in ligands that bind to G protein-coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets. acs.org The protonated amine group can form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. nih.gov
The this compound scaffold, with its primary amine, can be used to probe these interactions. By systematically modifying the structure, for example, by altering the substitution pattern on the pyridine ring or changing the stereochemistry of the oxane ring, researchers can investigate the structure-activity relationships for receptor binding. acs.orgresearchgate.net These studies provide valuable insights into the molecular determinants of ligand recognition and can guide the design of novel receptor agonists or antagonists with improved subtype selectivity. nih.govacs.org
Contribution to Advanced Materials Science through Structural Integration
The structural features of this compound also lend themselves to applications in materials science. The pyridine nitrogen can act as a ligand to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The structure and properties of these materials can be tuned by varying the metal ion and the organic linker. mdpi.com
Incorporation into Polymeric Architectures
The presence of a primary amine group in this compound makes it a valuable monomer for incorporation into various polymer backbones through well-established polymerization reactions. Pyridine-based polymers are known for their distinct properties, including electrical conductivity, optical activity, and the capacity for metal complexation. ontosight.ai The integration of the this compound scaffold could lead to polymers with tailored thermal, mechanical, and functional properties.
The primary amine allows for the synthesis of a range of polymer types, including polyamides, polyimines, and polyureas, through reactions with appropriate comonomers such as diacyl chlorides, dialdehydes, or diisocyanates, respectively. The bulky and non-planar structure of the 4-(pyridin-4-yl)oxan-4-yl group would likely impart significant rigidity to the polymer chain, potentially leading to high glass transition temperatures and enhanced thermal stability. Research on other pyridine-containing polymers has demonstrated their potential in creating materials with enhanced thermal and fluorescent properties. mdpi.com
Furthermore, the oxane ring, a cyclic ether, is expected to influence the polymer's solubility and hydrophilicity. The ether oxygen can participate in hydrogen bonding, which may improve solubility in polar solvents. The flexible nature of the six-membered oxane ring could also affect the polymer's morphology and chain packing. The pyridine nitrogen atom within the polymer side chain would remain available for post-polymerization modification or for the complexation of metal ions, leading to the formation of polymer-metal composites with potential applications in catalysis or as functional coatings. Pyridine-grafted copolymers have been shown to exhibit interesting fluorescence and antimicrobial properties, suggesting that polymers incorporating the title compound could have similar functionalities. mdpi.com
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Comonomer | Potential Properties |
| Polyamide | Diacyl chloride | High thermal stability, mechanical strength |
| Polyimine | Dialdehyde | Reversible linkages, potential for self-healing materials |
| Polyurea | Diisocyanate | Good elasticity and toughness |
Ligand Design for Coordination Polymers and Metal-Organic Frameworks
The molecular structure of this compound is highly suited for its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). It can act as a bifunctional linker, with the pyridine nitrogen and the aminomethyl nitrogen serving as two distinct coordination sites. The presence of two types of nitrogen donors (an sp2-hybridized pyridine nitrogen and an sp3-hybridized amine nitrogen) can lead to selective coordination with different metal ions or different coordination geometries with the same metal ion.
The pyridine ring provides a well-defined directional coordination vector, which is a key feature in the design of predictable network topologies in MOFs. frontiersin.org The aminomethyl group offers a more flexible coordination point. The spatial separation and relative orientation of these two nitrogen donors, dictated by the rigid oxane ring, will play a crucial role in determining the dimensionality and structure of the resulting coordination network. This is a common strategy in the design of coordination polymers, where the geometry of the organic linker directs the final structure. acs.orgmdpi.com
Table 2: Potential Coordination Modes and Resulting Frameworks
| Coordination Sites | Metal Ion Examples | Potential Framework Type | Potential Applications |
| Pyridine-N | Transition metals (e.g., Cu, Zn, Co) | 1D chains, 2D layers, 3D MOFs | Gas storage, separation, catalysis |
| Amine-N | Transition metals, Lanthanides | 1D chains, discrete complexes | Luminescent materials, sensors |
| Pyridine-N and Amine-N | Transition metals | 2D or 3D bifunctional MOFs | Heterogeneous catalysis, sensing |
Emerging Research Frontiers and Methodological Advancements for 4 Pyridin 4 Yl Oxan 4 Yl Methanamine
Development of Novel and Sustainable Synthetic Methodologies
Currently, detailed and innovative synthetic routes for [4-(Pyridin-4-yl)oxan-4-yl]methanamine are not extensively reported in the scientific literature. General synthetic approaches can be inferred from standard organic chemistry principles, likely involving the combination of a pyridine-containing precursor with an oxane-based fragment. However, specific research focusing on sustainable or novel methodologies, such as those employing green chemistry principles, flow chemistry, or novel catalytic systems to improve yield, reduce waste, and enhance safety, is not yet available in the public domain for this particular molecule.
Advanced Spectroscopic Characterization for Conformational and Electronic Structure Elucidation
There is a notable absence of published studies detailing the advanced spectroscopic characterization of this compound. While routine characterization such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is likely performed for commercially available samples to confirm identity and purity, in-depth analyses remain unpublished.
Advanced techniques that would provide deeper insights into the molecule's structure and properties are not documented. These could include:
| Spectroscopic Technique | Potential Information to be Gained |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state. |
| Computational Modeling (DFT) | Insights into the molecule's preferred conformation and electronic properties. |
Such studies would be crucial for understanding the molecule's shape, flexibility, and how it might interact with biological targets.
High-Throughput Synthesis and Screening for Analogues and Derivatives
The scientific literature does not currently contain reports on the high-throughput synthesis of analogues or derivatives of this compound. High-throughput synthesis, a key technology in modern drug discovery for rapidly generating large libraries of related compounds, does not appear to have been publicly applied to this specific scaffold. Consequently, there is no available data from high-throughput screening campaigns that would shed light on the structure-activity relationships (SAR) of this compound class.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The application of machine learning (ML) and artificial intelligence (AI) in the context of this compound is not documented in the current body of scientific literature. While AI and ML are increasingly used for tasks such as predicting molecular properties, designing novel compounds, and optimizing synthetic routes, there is no evidence of these technologies being specifically applied to this molecule or its derivatives in published research.
Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for optimizing drug-like properties and discovering novel intellectual property. However, there are no published studies that specifically discuss the application of these strategies starting from or leading to the this compound scaffold. Such research would involve the design and synthesis of molecules where parts of the original structure are replaced with other fragments that retain or improve biological activity while modifying other properties like metabolism or solubility. The lack of such reports indicates that this area of chemical space around this compound remains largely unexplored in the public domain.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(Pyridin-4-yl)oxan-4-yl]methanamine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution or coupling reactions. For example, intermediates like pyridine derivatives are functionalized with oxane rings, followed by reductive amination. Purification often involves column chromatography (e.g., using DCM/MeOH gradients) and recrystallization from solvents like DCM/hexane to achieve >95% purity . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize byproducts.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For instance, the methanamine group (CH₂NH₂) appears as a singlet near δ 3.8 ppm in ¹H NMR, while aromatic protons from the pyridine ring resonate between δ 7.4–8.6 ppm. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to potential acute toxicity and irritancy, researchers should:
- Use fume hoods to avoid inhalation of dust/aerosols.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store the compound in airtight containers at room temperature, away from oxidizers.
Emergency measures include rinsing eyes with water for 15 minutes and consulting medical professionals for exposure .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXS is employed to determine bond angles, torsion angles, and stereochemistry. For example, the oxane ring’s chair conformation and pyridine orientation can be validated. High-resolution data (≤1.0 Å) minimizes refinement errors, and twin analysis may be required for complex crystals .
Q. What strategies are used to investigate this compound’s biological targets, such as enzyme inhibition?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., CYP51 or CYP5122A1) using fluorescence-based activity assays.
- Molecular docking : Computational tools (AutoDock, Schrödinger) predict binding modes by aligning the compound’s pyridine and oxane moieties with enzyme active sites.
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl or methoxy groups) to assess impact on inhibitory potency .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be addressed?
- Methodological Answer :
- Batch consistency : Verify compound purity via HPLC and elemental analysis.
- Assay standardization : Use internal controls (e.g., reference inhibitors) across experiments.
- Data normalization : Adjust for variables like cell line viability or enzyme lot variability.
Cross-validation with orthogonal methods (e.g., SPR vs. fluorescence assays) reduces ambiguity .
Q. What role does this compound play in medicinal chemistry pipelines?
- Methodological Answer : The compound serves as a versatile scaffold for antimalarial or antiparasitic drug development. Its rigid oxane-pyridine core enhances metabolic stability, while the methanamine group allows derivatization (e.g., acylations, Schiff base formations) to optimize pharmacokinetics. Recent studies highlight its use in synthesizing imidazopyridazine derivatives with nanomolar efficacy against Plasmodium species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
